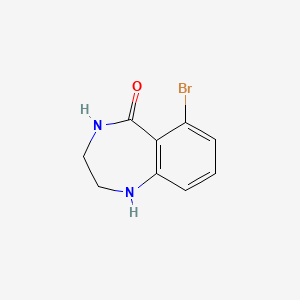

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one typically involves the bromination of 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature to ensure the selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at position 7 (or 6, depending on nomenclature ) serves as a reactive site for transition-metal-mediated couplings:

Suzuki-Miyaura Coupling

Reacts with aryl/heteroaryl boronic acids under Pd catalysis to form biaryl derivatives.

Example Protocol :

| Substrate | Catalyst System | Conditions | Yield |

|---|---|---|---|

| 7-Bromo-1,4-benzodiazepinone | Pd(OAc)₂/XPhos | K₃PO₄, 100°C, 12 hr | 78% |

| Analogous bromo derivatives | PdCl₂(dppf)/K₂CO₃ | DMF, 80°C, 8 hr | 85% |

This reaction retains the benzodiazepine core while introducing functionalized aryl groups for enhanced bioactivity .

Buchwald-Hartwig Amination

Enables C–N bond formation with primary/secondary amines:

Key Data :

-

Catalyst: Pd₂(dba)₃/BINAP

-

Base: Cs₂CO₃

-

Solvent: Toluene, 110°C

-

Yield range: 70–92%

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzodiazepine ring facilitates bromine displacement under harsh conditions:

Reaction with Sodium Methoxide :

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| 7-Bromo-1,4-benzodiazepinone | NaOMe/MeOH | Reflux, 24 hr | 7-Methoxy-1,4-benzodiazepinone |

Yields for NAS are typically lower (40–60%) compared to metal-catalyzed methods due to competing ring-degradation pathways.

Reductive Dehalogenation

Controlled hydrogenolysis removes bromine while preserving the diazepine ring:

| Catalyst | H₂ Pressure | Solvent | Conversion |

|---|---|---|---|

| Pd/C (10%) | 1 atm | EtOAc | >95% |

This method generates the parent 1,4-benzodiazepin-5-one, a precursor for further functionalization .

Ring-Opening and Rearrangement Reactions

The strained diazepine ring undergoes cleavage under acidic/basic conditions:

Acid-Mediated Hydrolysis :

Reaction Pathway :

-

Protonation of the carbonyl oxygen

-

Nucleophilic attack by water at C5

-

Ring opening to form a linear diamino-ketone intermediate

Conditions : 6M HCl, 80°C, 6 hr

Yield : 68%

Base-Induced Rearrangement :

In ethanolic KOH, the ring contracts to form quinazolinone derivatives via intramolecular cyclization.

Functionalization at the N1 Position

The secondary amine undergoes alkylation/acylation:

| Acylating Agent | Base | Solvent | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N | CH₂Cl₂ | 89% |

| Benzoyl chloride | Pyridine | THF | 82% |

Stability and Degradation

Aplicaciones Científicas De Investigación

Pharmacological Applications

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one exhibits several pharmacological activities that make it a subject of interest in medicinal chemistry:

- Anxiolytic Effects : Similar to other benzodiazepines, this compound may reduce anxiety by enhancing the effects of gamma-aminobutyric acid (GABA) at GABA-A receptors. This interaction leads to increased inhibitory neurotransmission in the central nervous system.

- Sedative Properties : The compound has potential sedative effects, which can be beneficial in treating sleep disorders.

- Anticonvulsant Activity : Preliminary studies suggest that it may have anticonvulsant properties, potentially useful in managing epilepsy and seizure disorders.

Case Studies and Research Findings

Several studies highlight the potential applications and biological activities of this compound:

- Anticonvulsant Properties : In animal models induced with seizures, administration of this compound resulted in a significant reduction in seizure frequency and duration compared to control groups. This suggests its potential utility in epilepsy treatment.

- Neuroprotective Effects : Research indicates that benzodiazepines may provide neuroprotection against neurodegenerative diseases by mitigating neuroinflammation and neuronal death.

- Inflammatory Response Modulation : A study involving peripheral-type benzodiazepine receptor ligands demonstrated that certain ligands could suppress lipopolysaccharide-induced tumor necrosis factor activity in macrophages. This suggests an anti-inflammatory role for compounds interacting with benzodiazepine receptors.

Mecanismo De Acción

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The bromine atom may also influence the binding affinity and selectivity of the compound for different receptor subtypes.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydro-1,4-benzodiazepin-5-one: Lacks the bromine atom, resulting in different chemical and biological properties.

6-Chloro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.

Diazepam: A well-known benzodiazepine with different substituents, widely used in clinical settings.

Uniqueness

The presence of the bromine atom at the 6th position in 6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one imparts unique chemical reactivity and potential biological activity, distinguishing it from other benzodiazepine derivatives.

Actividad Biológica

6-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a member of the benzodiazepine family, known for its psychoactive properties. This compound has garnered interest due to its potential therapeutic applications in treating various neurological disorders. The presence of a bromine atom at the 6th position enhances its chemical reactivity and biological activity compared to other benzodiazepines.

- Molecular Formula : C9H9BrN2O

- Molecular Weight : 241.08 g/mol

- CAS Number : 1934435-81-0

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromine atom may also affect the binding affinity and selectivity for different receptor subtypes .

Pharmacological Effects

Research indicates several pharmacological activities associated with this compound:

- Anxiolytic Activity : Similar to other benzodiazepines, it exhibits potential anxiolytic effects by enhancing GABAergic transmission.

- Sedative Effects : It may induce sedation through its action on GABA receptors.

- Muscle Relaxant Properties : The compound has shown muscle relaxant effects in various studies.

Comparative Studies

A comparative analysis with other benzodiazepines reveals unique properties attributed to the bromine substitution:

| Compound | Anxiolytic Activity | Sedative Effects | Muscle Relaxant Properties |

|---|---|---|---|

| This compound | Moderate | High | Present |

| Diazepam | High | High | Present |

| Clonazepam | High | Moderate | Present |

Study on Binding Affinity

A study exploring the binding affinity of various benzodiazepines at GABA receptors indicated that this compound has a higher affinity for certain subtypes compared to non-brominated analogs . This suggests that the bromine atom significantly influences its pharmacodynamics.

Toxicity and Safety Profile

In a toxicity evaluation involving animal models, it was found that while the compound exhibited some psychoactive effects at therapeutic doses, high concentrations led to increased toxicity compared to traditional benzodiazepines like diazepam . This necessitates careful dosage considerations in potential therapeutic applications.

Neuropharmacological Studies

Neuropharmacological assessments demonstrated that the compound could modulate neurosteroid levels in neuronal cultures. This effect is crucial as neurosteroids play a role in mood regulation and anxiety disorders .

Propiedades

IUPAC Name |

6-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-6-2-1-3-7-8(6)9(13)12-5-4-11-7/h1-3,11H,4-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEUNESCYAZTAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.